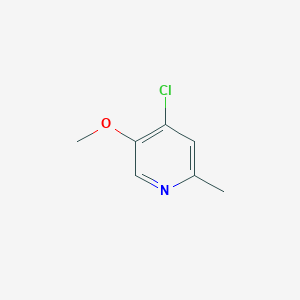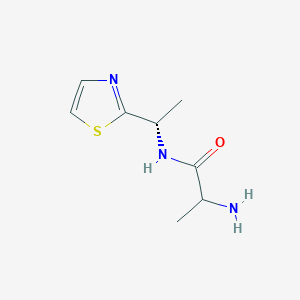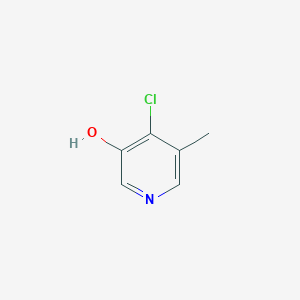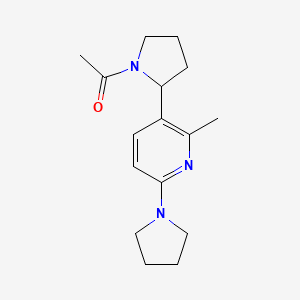
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrrolidinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a pyrrolidinyl-pyridine precursor under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
相似化合物的比较
Similar Compounds
Nicotine: Shares a pyridine ring and exhibits similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have structural similarities and are used in medicinal chemistry.
Uniqueness
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the combination of piperazine and pyrrolidinyl-pyridine moieties
属性
分子式 |
C14H22N4 |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
1-methyl-4-(3-pyrrolidin-2-ylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H22N4/c1-17-8-10-18(11-9-17)14-12(4-2-7-16-14)13-5-3-6-15-13/h2,4,7,13,15H,3,5-6,8-11H2,1H3 |
InChI 键 |
WBKGAXLFHIQAHS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)

